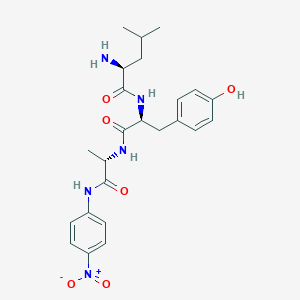
L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-L-alaninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling.
Cleavage from Resin: Using strong acids like TFA to release the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also involve solution-phase methods for specific steps to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The aromatic ring of the nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-L-alaninamide may have applications in:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating peptide interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its peptide nature.
Industry: Use in the development of peptide-based materials or sensors.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Peptides often interact with receptors, enzymes, or other proteins, influencing cellular pathways. The nitrophenyl group may also play a role in binding or reactivity.
類似化合物との比較
Similar Compounds
L-Leucyl-L-tyrosyl-L-alaninamide: Lacks the nitrophenyl group, potentially altering its reactivity and applications.
L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-glycinamide: Similar structure but with glycine instead of alanine, affecting its properties.
Uniqueness
The presence of the nitrophenyl group in L-Leucyl-L-tyrosyl-N-(4-nitrophenyl)-L-alaninamide distinguishes it from other peptides, potentially enhancing its reactivity and binding properties.
特性
CAS番号 |
791627-41-3 |
|---|---|
分子式 |
C24H31N5O6 |
分子量 |
485.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C24H31N5O6/c1-14(2)12-20(25)23(32)28-21(13-16-4-10-19(30)11-5-16)24(33)26-15(3)22(31)27-17-6-8-18(9-7-17)29(34)35/h4-11,14-15,20-21,30H,12-13,25H2,1-3H3,(H,26,33)(H,27,31)(H,28,32)/t15-,20-,21-/m0/s1 |
InChIキー |
CCFMDNYUOANYPU-JHVJFLLYSA-N |
異性体SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)
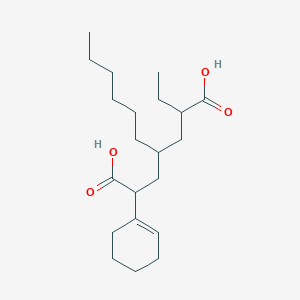
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
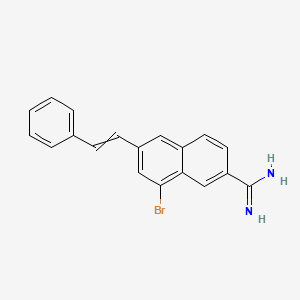
![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
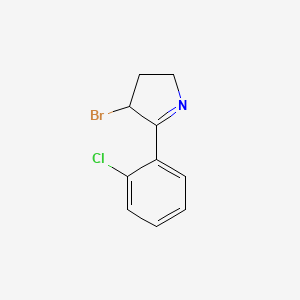
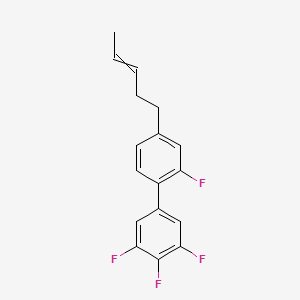
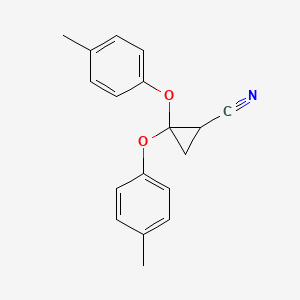
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
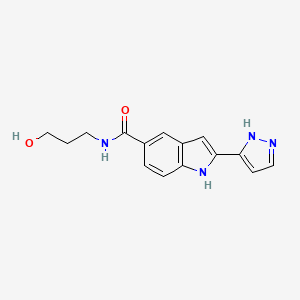
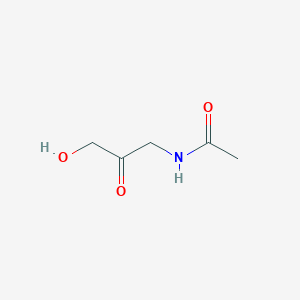
![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)
